Ethyl 2-ethyl-3-oxohexanoate
Description
Ethyl 2-ethyl-3-oxohexanoate (CAS: Not explicitly provided; molecular formula inferred as C₁₀H₁₈O₃) is a β-keto ester characterized by a hexanoate backbone with an ethyl group at the 2-position and a ketone at the 3-position. This compound is primarily utilized as a synthetic intermediate in organic chemistry, particularly in cyclization reactions to produce cyclohexenone derivatives, as demonstrated in its application for synthesizing 2,6-diethyl-4-methyl-2-cyclohexenone with a 70% yield under optimized conditions . Its reactivity stems from the electron-withdrawing ketone group, which facilitates enolate formation and subsequent nucleophilic additions.
Properties
CAS No. |
5331-82-8 |
|---|---|
Molecular Formula |
C10H18O3 |
Molecular Weight |
186.25 g/mol |
IUPAC Name |
ethyl 2-ethyl-3-oxohexanoate |
InChI |
InChI=1S/C10H18O3/c1-4-7-9(11)8(5-2)10(12)13-6-3/h8H,4-7H2,1-3H3 |
InChI Key |
BAALUFHWWQUIJD-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(=O)C(CC)C(=O)OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-ethyl-3-oxohexanoate can be synthesized through the esterification of 2-ethyl-3-oxohexanoic acid with ethanol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester .
Industrial Production Methods
In an industrial setting, the production of this compound involves the continuous esterification process where the reactants are fed into a reactor and the product is continuously removed. This method increases efficiency and yield while minimizing the formation of by-products .
Chemical Reactions Analysis
2.1. Reduction Reactions
The ketone group undergoes reduction to form alcohols. Common reducing agents include:
-
Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) .
-
Mechanism : Nucleophilic attack of the hydride ion on the carbonyl carbon, followed by protonation.
2.2. Nucleophilic Addition
The electrophilic carbonyl carbon reacts with nucleophiles (e.g., hydrazines, amines):
-
Hydrazone formation : Reaction with hydrazine derivatives yields hydrazones.
-
Enamine synthesis : Reaction with secondary amines produces enamines, which are intermediates in further transformations.
2.3. Hydrolysis
Under acidic or basic conditions, the ester group hydrolyzes to form:
-
2-ethyl-3-oxohexanoic acid (acidic hydrolysis).
-
Sodium salt of 2-ethyl-3-oxohexanoate (basic hydrolysis).
2.4. β-Oxidation
While not directly studied for this compound, analogs like 2-ethylhexanoic acid undergo β-oxidation in biological systems, yielding metabolites such as 3-oxo-2-ethylhexanoic acid . This pathway suggests potential metabolic breakdown routes for Ethyl 2-ethyl-3-oxohexanoate.
Mechanism of Nucleophilic Addition
-
Electrophilic carbonyl : The ketone carbonyl carbon becomes partially positive, attracting nucleophiles.
-
Nucleophilic attack : The nucleophile (e.g., amine) attacks the carbonyl carbon, forming a tetrahedral intermediate.
-
Proton transfer : Acidic workup stabilizes the product (e.g., hydrazone or enamine).
Stability and Handling
-
Physical state : Colorless liquid with a boiling point ~180°C.
-
Storage : Stable under normal conditions but prone to hydrolysis in acidic/basic environments.
Scientific Research Applications
Ethyl 2-ethyl-3-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and pharmaceutical formulations.
Industry: Utilized in the production of flavors, fragrances, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-ethyl-3-oxohexanoate involves its interaction with various molecular targets and pathways. For example, in biological systems, it may act as a substrate for enzymes that catalyze ester hydrolysis, leading to the formation of corresponding acids and alcohols. These reactions can influence metabolic pathways and cellular functions .
Comparison with Similar Compounds
Ethyl 3-oxohexanoate (Ethyl Butyrylacetate)
- Molecular Formula : C₈H₁₄O₃
- Structure : Lacks the 2-ethyl substituent, retaining only the 3-keto group.
- Applications : Used in flavor and fragrance industries due to its fruity aroma. Its simpler structure reduces steric hindrance, enhancing reactivity in esterification and condensation reactions compared to branched analogs.
- Key Difference: The absence of the 2-ethyl group lowers molecular weight (158.20 g/mol) and boiling point relative to Ethyl 2-ethyl-3-oxohexanoate .
Mthis compound
- Molecular Formula : C₉H₁₆O₃
- Structure : Methyl ester group instead of ethyl ester, with a 2-ethyl substituent.
- Applications : Similar synthetic utility but with altered solubility and volatility due to the methyl ester. The shorter ester chain may reduce lipophilicity, impacting its use in hydrophobic matrices.
Ethyl 2-methyl-3-oxohexanoate
Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate
- Molecular Formula : C₁₀H₁₇BrO₃ (CAS: 184841-14-3)
- Structure : Bromine at the 4-position and two methyl groups at the 2-position.
- Applications: The bromine atom introduces electrophilic reactivity, making it valuable in cross-coupling reactions.
Comparative Data Table
Research Findings and Key Differences
- Reactivity: this compound’s 2-ethyl group introduces steric hindrance, slowing some nucleophilic reactions compared to Ethyl 3-oxohexanoate but stabilizing intermediates in cyclization . The bromine in Ethyl 4-bromo-2,2-dimethyl-3-oxohexanoate enables Suzuki-Miyaura coupling, a feature absent in non-halogenated analogs .
Synthetic Utility :
Stability :
- Dimethyl substituents in the brominated analog enhance kinetic stability by shielding the reactive ketone group .
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